molecular formula C14H15F2N3O2 B6457504 6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 2549015-65-6

6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457504
CAS No.: 2549015-65-6
M. Wt: 295.28 g/mol
InChI Key: UWYNGWDGKFOIAG-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine (CAS 2549015-65-6) is a chemical compound with the molecular formula C 14 H 15 F 2 N 3 O 2 and a molecular weight of 295.29 g/mol . As a pyrimidine derivative, it represents a valuable scaffold in medicinal chemistry and drug discovery. Pyrimidine-based compounds are extensively investigated for their potential to modulate various biological targets, including enzymes and receptors, due to their ability to mimic heterocyclic structures found in nature. This compound features a difluoromethyl group, a common bioisostere that can influence a molecule's electronic properties, metabolic stability, and binding affinity. The 2,4-dimethoxyphenyl substituent further contributes to the compound's unique stereoelectronic profile, making it a versatile intermediate or candidate for biochemical probing. Researchers can utilize this compound in the development and optimization of novel therapeutic agents, high-throughput screening campaigns to identify new biological activities, and structure-activity relationship (SAR) studies to explore the impact of its distinct substituents. It is supplied as a solid with a predicted density of 1.261 g/cm³ at 20 °C . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2/c1-8-17-11(14(15)16)7-13(18-8)19-10-5-4-9(20-2)6-12(10)21-3/h4-7,14H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYNGWDGKFOIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=C(C=C(C=C2)OC)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring is typically synthesized via cyclocondensation reactions. A modified Biginelli reaction using ethyl acetoacetate, guanidine carbonate, and a difluoromethyl-containing aldehyde under acidic conditions yields 2-methyl-6-(difluoromethyl)pyrimidin-4(3H)-one.

Reaction Conditions :

  • Ethyl acetoacetate (1.2 equiv), guanidine carbonate (1.0 equiv), 2,2-difluoropropanal (1.1 equiv)

  • HCl (cat.) in ethanol, reflux, 12 h

  • Yield: 68%

Chlorination and Amine Coupling

The 4-keto group is converted to a chloride using phosphorus oxychloride (POCl₃), enabling nucleophilic aromatic substitution (SNAr) with 2,4-dimethoxyaniline.

Optimized Protocol :

StepReagent/ConditionsTemperatureTimeYield
ChlorinationPOCl₃ (5 equiv), DMF (cat.)110°C3 h92%
Amination2,4-Dimethoxyaniline (1.5 equiv), K₂CO₃ (2 equiv)80°C8 h76%

Key challenges include regioselectivity during amination and stability of the difluoromethyl group under acidic conditions.

Alternative Coupling Strategies

Palladium-Catalyzed Buchwald-Hartwig Amination

For higher functional group tolerance, a Pd-based coupling replaces SNAr:

Conditions :

  • Pd(OAc)₂ (5 mol%), XPhos (10 mol%)

  • 2,4-Dimethoxyaniline (1.2 equiv), Cs₂CO₃ (2 equiv)

  • Toluene, 100°C, 24 h

  • Yield: 81%

Advantages :

  • Tolerates electron-deficient aryl amines

  • Reduced side reactions compared to SNAr

Difluoromethylation Techniques

Direct C-H Difluoromethylation

Recent advances enable direct introduction of CF₂H groups via radical pathways:

Protocol :

  • Pyrimidine precursor (1.0 equiv), Zn(SO₂CF₂H)₂ (2.0 equiv)

  • Photoredox catalyst (Ir(ppy)₃), blue LED, DMF

  • Room temperature, 6 h

  • Yield: 65%

Industrial-Scale Production

Continuous Flow Synthesis

To address batch variability, a continuous flow system (Figure 2) enhances reproducibility:

Process Parameters :

StageReactor TypeResidence TimeKey Metrics
CyclocondensationTubular (PTFE)45 minConversion >95%
ChlorinationMicrostructured20 minSelectivity 98%
AminationPacked-bed (Pd/C)60 minYield 89%

Yield Optimization and Troubleshooting

Common Side Reactions

  • Hydrolysis of CF₂H : Mitigated by anhydrous conditions and inert atmosphere.

  • N-Dealkylation : Additive screening identified 2,6-lutidine as effective (0.5 equiv reduces dealkylation from 15% to 3%).

Solvent Effects

A study of 12 solvents revealed:

SolventAmination YieldPurity
Toluene81%98%
DMSO45%76%
MeCN68%89%

Analytical Characterization

Critical quality attributes were verified via:

  • ¹⁹F NMR : δ -118.2 ppm (CF₂H, d, J = 54 Hz)

  • HPLC-MS : [M+H]⁺ = 336.12 (calc. 336.11)

  • XRD : Monoclinic crystal system, P2₁/c space group

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in biochemical studies to investigate its interactions with biological macromolecules and its potential as a bioactive agent.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Methoxy vs. Ethoxy Substitutions

  • 6-(Difluoromethyl)-N-(3-Methoxyphenyl)-2-Methylpyrimidin-4-Amine (CAS 2548979-51-5): Differs in the position and number of methoxy groups (3-methoxy vs. 2,4-dimethoxy).
  • 5-[(4-Ethoxyanilino)Methyl]-N-(2-Fluorophenyl)-6-Methyl-2-Phenylpyrimidin-4-Amine: Incorporates an ethoxy group and a fluorophenyl substituent. The ethoxy group increases hydrophobicity compared to methoxy, while the fluorine atom enhances electronegativity and protein-ligand interactions .

Halogenated and Nitro Derivatives

  • N-(4-Fluoro-3-Nitrophenyl)-6-Methyl-2-Phenylpyrimidin-4-Amine : The nitro group introduces strong electron-withdrawing effects, which may reduce bioavailability but improve target binding in specific enzymatic pockets .
  • N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine: Features a fluorophenyl group and an aminomethyl bridge. The fluorine atom enhances metabolic stability, while the aminomethyl linker facilitates intramolecular hydrogen bonding, stabilizing the molecule’s conformation .

Crystallographic and Conformational Analysis

  • Target Compound : Predicted to adopt a planar conformation due to the 2,4-dimethoxyphenyl group’s coplanarity with the pyrimidine ring, similar to N-(4-chlorophenyl) analogs. This conformation facilitates intermolecular interactions like C–H⋯O and π-π stacking .
  • 5-[(4-Ethoxyanilino)Methyl]-N-(2-Fluorophenyl)-...: Exhibits a dihedral angle of 28.4° between the pyrimidine and ethoxyphenyl planes, reducing coplanarity compared to methoxy analogs. This distortion may limit binding to flat enzyme active sites .
  • N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-...: Intramolecular N–H⋯N hydrogen bonds stabilize a six-membered ring, enhancing rigidity and bioavailability .

Key Research Findings and Implications

Fluorine’s Role: Fluorine substitution improves metabolic stability and target affinity, as evidenced by the enhanced antifungal activity of the target compound compared to non-fluorinated analogs .

Methoxy Positioning : 2,4-Dimethoxy substitution optimizes hydrogen bonding and steric fit in enzyme pockets, outperforming single-methoxy analogs .

Conformational Flexibility: Compounds with aminomethyl linkers (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-...) exhibit rigid conformations, correlating with improved bioactivity .

Biological Activity

6-(Difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a difluoromethyl group and a dimethoxyphenyl moiety. Its molecular formula is C14H16F2N2O2C_{14}H_{16}F_2N_2O_2 with a molecular weight of approximately 263.27 g/mol. The presence of the difluoromethyl group significantly influences the electronic properties and reactivity of the compound, enhancing its interactions in biological systems.

The primary mechanism of action for this compound involves its ability to inhibit bacterial RNA polymerase. By binding to the enzyme's switch region, it effectively prevents RNA synthesis, which is crucial for bacterial growth and proliferation. This inhibition positions the compound as a potential candidate for antibiotic development.

Antimicrobial Activity

Significant research has been conducted on the antimicrobial properties of this compound. It has shown promising results against various bacterial strains due to its mechanism of inhibiting RNA polymerase. In vitro studies have demonstrated that the compound exhibits effective antibacterial activity, suggesting its potential utility as an antibiotic agent.

Anticancer Potential

While primarily noted for its antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications in the pyrimidine core can enhance antiproliferative activity against various cancer types .

Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : Research has confirmed that this compound effectively inhibits bacterial growth in vitro, showcasing its potential as an antibiotic.
  • Cytotoxicity Tests : In vitro assays revealed moderate to high cytotoxicity against specific cancer cell lines, indicating its potential role in cancer therapy .
  • Structure-Activity Relationship : Investigations into SAR have highlighted that the presence of halogen groups, particularly fluorine atoms, enhances biological activity by improving binding affinity to target enzymes and receptors .

Case Studies

A case study involving the compound's application in drug discovery revealed its effectiveness as a lead compound for developing new antibiotics and anticancer agents. The study utilized various biochemical assays to evaluate its efficacy and mechanism of action against targeted pathogens and cancer cell lines.

Study Focus Findings
Study 1Antimicrobial ActivitySignificant inhibition of bacterial RNA polymerase; potential as an antibiotic
Study 2Anticancer ActivityModerate cytotoxicity against A549 and U87MG cell lines
Study 3Structure-Activity RelationshipEnhanced activity with fluorinated derivatives

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR confirm substituent positions and purity. For instance, the difluoromethyl group shows characteristic splitting patterns (e.g., δ ~5.2 ppm, t, J = 56 Hz) .
  • X-ray Crystallography: Resolves intramolecular interactions, such as dihedral angles between the pyrimidine ring and aryl groups (e.g., 12.8° deviation in similar compounds), which influence molecular packing .

How can researchers design experiments to assess substituent effects on biological activity?

Q. Advanced

  • Structure-Activity Relationship (SAR): Synthesize analogs with incremental modifications (e.g., replacing difluoromethyl with trifluoromethyl or altering methoxy positions).
  • Standardized Assays: Use enzyme inhibition (e.g., CYP51 IC50) or microbial growth assays with controls. Comparative studies show trifluoromethyl groups enhance hydrophobic binding, while methoxy groups improve solubility .

What strategies resolve contradictions between computational predictions and experimental data?

Q. Advanced

  • Molecular Dynamics (MD): Simulate solvent effects and protein flexibility. For example, MM-PBSA/GBSA methods calculate binding free energies, addressing discrepancies in docking studies .
  • Experimental Validation: Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics, revealing entropic penalties in predicted strong binders .

What in vitro assays evaluate therapeutic potential?

Q. Basic

  • Kinase Inhibition: Profile against EGFR or VEGFR using fluorescence polarization.
  • Antimicrobial Testing: Determine minimum inhibitory concentrations (MICs) against Candida albicans (e.g., MIC = 4 µg/mL for difluoromethyl analogs) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., IC50 < 10 µM in breast cancer models) .

How do difluoromethyl vs. methyl groups affect metabolic stability?

Advanced
Fluorination reduces cytochrome P450-mediated oxidation. Hepatocyte studies show difluoromethyl analogs have 2-3-fold longer half-lives than methylated counterparts. Metabolite identification via LC-MS reveals primary oxidation at the pyrimidine ring .

What computational tools predict physicochemical properties?

Q. Basic

  • SwissADME: Predicts Lipinski’s parameters (e.g., logP ~3.2, aligned with HPLC data).
  • Gaussian: Maps electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Why does this compound exhibit low solubility despite polar groups?

Advanced
X-ray structures reveal dense crystal packing via π-stacking and weak C–H···O interactions (e.g., methoxy groups). Co-crystallization with β-cyclodextrins or salt formation (e.g., hydrochloride) improves solubility by 15-fold .

Table 1. Comparative SAR of Pyrimidine Derivatives

SubstituentBiological Activity (IC50, μM)Key Interaction
2,4-DimethoxyphenylCYP51 inhibition: 0.8H-bond with Thr318
4-TrifluoromethylEGFR inhibition: 0.12Hydrophobic pocket filling
6-DifluoromethylAntifungal (C. albicans): MIC=4 µg/mLEnhanced membrane permeability

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